2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
CAS No.: 260784-21-2
Cat. No.: VC20880160
Molecular Formula: C16H11NO4S2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 260784-21-2 |
|---|---|
| Molecular Formula | C16H11NO4S2 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid |
| Standard InChI | InChI=1S/C16H11NO4S2/c18-14(19)8-21-12-6-5-9-3-1-2-4-10(9)11(12)7-13-15(20)17-16(22)23-13/h1-7H,8H2,(H,18,19)(H,17,20,22)/b13-7- |
| Standard InChI Key | YLKFFRIUJUAYRL-QPEQYQDCSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC(=C2/C=C\3/C(=O)NC(=S)S3)OCC(=O)O |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid is a synthetic organic compound with significant pharmacological interest. It belongs to the class of 5-ene-4-thiazolidinones, specifically rhodanine derivatives, characterized by the presence of an exocyclic double bond with Z-configuration between the thiazolidinone ring and naphthalene moiety.
Basic Identification Parameters
Table 1: Chemical Identity Parameters
| Parameter | Details |
|---|---|
| IUPAC Name | 2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid |
| CAS Number | 260784-21-2 |
| Molecular Formula | C₁₆H₁₁NO₄S₂ |
| Molecular Weight | 345.39 g/mol |
The compound features a naphthalene core substituted with an oxyacetic acid group at position 2, and a (Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl group at position 1. The thiazolidinone ring includes both carbonyl (C=O) and thiocarbonyl (C=S) functionalities, contributing to its unique chemical properties and biological activities .
Structural Representation
The chemical structure contains several key functional groups that determine its reactivity and biological properties:
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A naphthalene core providing aromatic characteristics
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A 4-oxo-2-thioxo-5-thiazolidinone ring (a rhodanine derivative)
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An oxyacetic acid moiety (-OCH₂COOH)
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An exocyclic double bond with Z-configuration
The Z-configuration of the exocyclic double bond is a critical structural feature that influences the compound's biological activity and binding properties in enzymatic systems .
Chemical Properties and Identification Codes
Understanding the chemical properties and digital identifiers of this compound is essential for research applications and database searches.
Digital Chemical Identifiers
Table 2: Chemical Identifiers for Database Recognition
| Identifier Type | Code |
|---|---|
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O |
| InChI | InChI=1S/C16H11NO4S2/c18-14(19)8-21-12-6-5-9-3-1-2-4-10(9)11(12)7-13-15(20)17-16(22)23-13/h1-7H,8H2,(H,18,19)(H,17,20,22)/b13-7- |
| InChI Key | YLKFFRIUJUAYRL-QPEQYQDCSA-N |
These digital identifiers facilitate precise identification of the compound in chemical databases and literature searches, ensuring accuracy in research and development processes .
| Property | Value |
|---|---|
| Physical State | Solid |
| Solubility | Limited information available |
| Melting Point | Not available in literature |
| Boiling Point | Not available in literature |
The compound's limited documented physical properties suggest opportunities for further characterization studies to enhance our understanding of its behavior in various systems .
Pharmacological Significance and Mechanism of Action
The pharmacological importance of 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid stems from its membership in the 5-ene-4-thiazolidinone class, which exhibits diverse biological activities.
Biological Activity Profile
The compound demonstrates significant biological activity, particularly as an aldose reductase inhibitor. This enzyme plays a crucial role in the polyol pathway, which is implicated in diabetic complications. Inhibition of aldose reductase represents a therapeutic strategy for preventing or managing diabetic complications such as neuropathy, retinopathy, and nephropathy .
The presence of the (Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl moiety is particularly significant, as this structural element is associated with the compound's ability to interact with the active site of aldose reductase .
Synthetic Approaches and Derivatives
The synthesis of 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid typically involves condensation reactions between appropriate naphthalene derivatives and rhodanine-based compounds.
Related Compounds
Several structurally related compounds have been developed and studied:
Table 4: Structurally Related Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | C₁₂H₉NO₅S | Contains phenoxy instead of naphthoxy group; dioxo instead of oxo-thioxo |
| 4-Oxo-2-thioxo-3-thiazolidinylacetic acid (Rhodanine-3-acetic acid) | C₅H₅NO₃S₂ | Basic scaffold without naphthalene moiety |
| 2-((Z)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | C₁₅H₁₃NO₃S₂ | Contains phenylallylidene instead of naphthalenyloxy group |
These related structures provide insights into structure-activity relationships and may guide the development of more potent or selective compounds .
Research Applications and Aldose Reductase Inhibition
The primary research interest in 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid centers on its potential as an aldose reductase inhibitor (ARI).
Aldose Reductase Inhibitory Activity
This compound belongs to a series of 5-[[2-(ω-carboxyalkoxy)aryl]methylene]-4-oxo-2-thioxothiazolidine derivatives specifically developed for aldose reductase inhibition. The incorporation of the carboxyalkoxy group enhances binding affinity to the enzyme's active site, while the thiazolidinone ring provides a scaffold for interaction with specific amino acid residues .
Research suggests that the Z-configuration of the exocyclic double bond is crucial for optimal positioning of the molecule within the enzyme's binding pocket, facilitating effective inhibition .
Broader Research Context
Within the broader scientific context, 5-ene-4-thiazolidinones like this compound have been extensively explored for diverse pharmacological applications including:
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Anti-inflammatory activity
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Antitumor properties
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Antimicrobial effects
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Antidiabetic potential
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Antibacterial capabilities
The multifaceted pharmacological profile of this structural class makes this specific compound a valuable research tool and potential lead for therapeutic development .
| Supplier | Catalog Number/Identifier | Format |
|---|---|---|
| Toronto Research Chemicals (TRC) | O859575 | Neat |
| LGC Standards | TRC-O859575-1G | 1g |
| JK Chemical | O859575 | Various |
| United States Biological | 414603 | 100mg, 1g |
| BOC Sciences | BB014781 | Various |
The commercial availability from multiple suppliers indicates the compound's relevance in current research and development activities .
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